molecular formula C5H10O2S B593245 2-Propanone, 1-(ethylsulfinyl)- (9CI) CAS No. 135102-50-0

2-Propanone, 1-(ethylsulfinyl)- (9CI)

Cat. No.: B593245
CAS No.: 135102-50-0
M. Wt: 134.193
InChI Key: NOFQBLISXNYWSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Propanone, 1-(ethylsulfinyl)- (9CI) is a chemical compound featuring a sulfinyl functional group adjacent to a ketone. Compounds with sulfinyl groups are of significant interest in organic synthesis and medicinal chemistry, often explored for their potential as intermediates or building blocks in the development of more complex molecules . The specific research applications and mechanism of action for this particular compound are not well-documented in widely available scientific literature. Researchers are advised to consult specialized chemical databases and primary scientific literature for potential novel applications. This product is intended for laboratory research purposes only.

Properties

CAS No.

135102-50-0

Molecular Formula

C5H10O2S

Molecular Weight

134.193

IUPAC Name

1-ethylsulfinylpropan-2-one

InChI

InChI=1S/C5H10O2S/c1-3-8(7)4-5(2)6/h3-4H2,1-2H3

InChI Key

NOFQBLISXNYWSM-UHFFFAOYSA-N

SMILES

CCS(=O)CC(=O)C

Origin of Product

United States

Comparison with Similar Compounds

Data Table: Key Properties and Uses

Compound Name CAS No. Molecular Formula Substituent Key Properties/Applications Source
2-Propanone, 1-(ethylsulfinyl)- 251565-64-7 C₅H₁₀O₂S Ethylsulfinyl High polarity; pesticide intermediate?
Thiazopyr 116170-30-0 C₈H₅ClN₂OS₂ Thiophene-dicarbonitrile + ethylsulfinyl Fungicide
Oxydemeton-methyl 2674-91-1 C₆H₁₅O₄PS₂ Ethylsulfinyl + phosphorothioate Insecticide (Metasystox-R)
(4-Hydroxy-3-methoxyphenyl)acetone 2503-46-0 C₁₀H₁₂O₃ Vanillyl group Flavoring agent

Research Findings and Trends

Role of Sulfinyl Group : The ethylsulfinyl moiety enhances polarity and metabolic stability, making it valuable in agrochemicals (e.g., thiazopyr, oxydemeton-methyl) .

Backbone Influence: Propanone derivatives with aromatic substituents (e.g., vanillyl) exhibit distinct applications in flavors, while aliphatic sulfinyl analogs are geared toward pesticides .

Toxicity Considerations: Ethylsulfinyl-containing organophosphates (e.g., oxydemeton-methyl) require careful handling due to neurotoxic effects, whereas propanone derivatives may have lower acute toxicity .

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